molecular formula C16H16BrFO B13487251 1-Bromo-4-(4-tert-butylphenoxy)-2-fluorobenzene

1-Bromo-4-(4-tert-butylphenoxy)-2-fluorobenzene

Cat. No.: B13487251
M. Wt: 323.20 g/mol
InChI Key: YDNAIQRDKHUPSN-UHFFFAOYSA-N
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Description

1-Bromo-4-(4-tert-butylphenoxy)-2-fluorobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of bromine, fluorine, and tert-butylphenoxy groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-4-(4-tert-butylphenoxy)-2-fluorobenzene typically involves a multi-step process. One common method is the nucleophilic aromatic substitution reaction, where a fluorobenzene derivative is reacted with a brominating agent in the presence of a base. The tert-butylphenoxy group can be introduced through a subsequent etherification reaction using a suitable phenol derivative and a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-(4-tert-butylphenoxy)-2-fluorobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: The bromine and fluorine atoms can be reduced to form dehalogenated products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in solvents like ether or tetrahydrofuran (THF).

Major Products Formed

    Substitution Reactions: Products include various substituted benzene derivatives depending on the nucleophile used.

    Oxidation Reactions: Products include quinones and other oxidized aromatic compounds.

    Reduction Reactions: Products include dehalogenated benzene derivatives.

Scientific Research Applications

1-Bromo-4-(4-tert-butylphenoxy)-2-fluorobenzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. It is also employed in studies of reaction mechanisms and kinetics.

    Biology: The compound is used in the development of bioactive molecules and pharmaceuticals. It serves as a precursor for the synthesis of potential drug candidates.

    Medicine: Research into its derivatives has led to the discovery of compounds with anti-inflammatory, anti-cancer, and antimicrobial properties.

    Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science research.

Mechanism of Action

The mechanism of action of 1-Bromo-4-(4-tert-butylphenoxy)-2-fluorobenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of halogen atoms can enhance its binding affinity and specificity towards these targets. The tert-butylphenoxy group can influence the compound’s lipophilicity and membrane permeability, affecting its overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-4-(4-methylphenoxy)-2-fluorobenzene
  • 1-Bromo-4-(4-ethylphenoxy)-2-fluorobenzene
  • 1-Bromo-4-(4-isopropylphenoxy)-2-fluorobenzene

Uniqueness

1-Bromo-4-(4-tert-butylphenoxy)-2-fluorobenzene is unique due to the presence of the tert-butyl group, which provides steric hindrance and influences the compound’s reactivity and stability. This makes it distinct from other similar compounds with different alkyl groups.

Properties

Molecular Formula

C16H16BrFO

Molecular Weight

323.20 g/mol

IUPAC Name

1-bromo-4-(4-tert-butylphenoxy)-2-fluorobenzene

InChI

InChI=1S/C16H16BrFO/c1-16(2,3)11-4-6-12(7-5-11)19-13-8-9-14(17)15(18)10-13/h4-10H,1-3H3

InChI Key

YDNAIQRDKHUPSN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC2=CC(=C(C=C2)Br)F

Origin of Product

United States

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